2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate is a complex organic compound that combines the structural features of imidazole and chromene
Preparation Methods
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the imidazole and chromene intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group in the imidazole ring can be reduced to an amino group under specific conditions.
Reduction: The chromene moiety can participate in reduction reactions, leading to the formation of dihydrochromene derivatives.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, especially at the nitro position. Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. .
Scientific Research Applications
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate involves its interaction with specific molecular targets. The nitroimidazole moiety can interact with enzymes, potentially inhibiting their activity. The chromene part of the molecule can participate in various biochemical pathways, affecting cellular processes. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar compounds include:
2-methyl-5-nitroimidazole-1-acetic acid: Shares the nitroimidazole structure but lacks the chromene moiety.
2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid: Similar imidazole structure but different functional groups.
Properties
Molecular Formula |
C20H15N3O6 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 3-oxobenzo[f]chromene-2-carboxylate |
InChI |
InChI=1S/C20H15N3O6/c1-12-21-11-18(23(26)27)22(12)8-9-28-19(24)16-10-15-14-5-3-2-4-13(14)6-7-17(15)29-20(16)25/h2-7,10-11H,8-9H2,1H3 |
InChI Key |
NWPRHKMIODEBIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.